(S)-1-Benzylpyrrolidin-3-ol: A Comprehensive Technical Guide
(S)-1-Benzylpyrrolidin-3-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the core chemical properties of (S)-1-Benzylpyrrolidin-3-ol, a versatile chiral building block with significant applications in the synthesis of pharmacologically active molecules. This document collates essential data on its physical and chemical characteristics, outlines experimental protocols for its synthesis and purification, and presents its known biological relevance.
Core Chemical and Physical Properties
(S)-1-Benzylpyrrolidin-3-ol is a clear, light yellow to pale brown liquid at room temperature. Its chirality, centered at the 3-position of the pyrrolidine (B122466) ring, makes it a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals.
Physical and Chemical Data
The key physical and chemical properties of (S)-1-Benzylpyrrolidin-3-ol are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| CAS Number | 101385-90-4 |
| Appearance | Clear light yellow to pale brown liquid |
| Boiling Point | 115 °C at 0.8 mmHg |
| Density | 1.07 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.548 |
| Optical Rotation ([α]24/D) | -3.7° (c=5 in methanol) |
| Flash Point | >110 °C (>230 °F) |
| pKa (Predicted) | 14.82 ± 0.20 |
Spectral Data
Detailed spectral analysis is crucial for the structural elucidation and purity assessment of (S)-1-Benzylpyrrolidin-3-ol. While full spectral data can be found in various databases, a summary of expected spectral features is provided below.
| Spectroscopy | Key Features |
| ¹H NMR (CDCl₃) | Expected signals for the aromatic protons of the benzyl (B1604629) group (approx. 7.2-7.4 ppm), the benzylic methylene (B1212753) protons, the pyrrolidine ring protons, and the hydroxyl proton. |
| ¹³C NMR (CDCl₃) | Expected signals for the aromatic carbons, the benzylic carbon, and the four distinct carbons of the pyrrolidine ring. |
| FTIR | Characteristic peaks for O-H stretching (broad, around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-N stretching. |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 177. Common fragmentation patterns for benzylamines and alcohols would be anticipated. |
Experimental Protocols
Detailed methodologies for the synthesis and purification of (S)-1-Benzylpyrrolidin-3-ol are essential for its practical application in research and development.
Synthesis of (S)-1-Benzylpyrrolidin-3-ol
Two primary synthetic routes are commonly employed for the preparation of (S)-1-Benzylpyrrolidin-3-ol.
Method 1: Reduction of (3S)-N-benzyl-3-hydroxysuccinimide
This method involves the reduction of a chiral succinimide (B58015) derivative using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1]
Experimental Protocol:
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Preparation: In a flame-dried, four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
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Addition of Starting Material: Cool the suspension to 0-10 °C using an ice bath. Dissolve (3S)-N-benzyl-3-hydroxysuccinimide (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
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Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Stir the mixture at reflux for 6 hours. Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).
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Work-up: Cool the reaction mixture to 10-20 °C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 4N aqueous solution of sodium hydroxide (B78521).
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Isolation: Filter the resulting mixture to remove the aluminum salts. Wash the filter cake thoroughly with ethyl acetate (B1210297). Combine the filtrate and the washings.
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Purification: Concentrate the organic phase under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product. Further purification can be achieved by vacuum distillation.
Method 2: Hydrolysis of a Precursor Ester
This alternative route involves the hydrolysis of an appropriate ester precursor under basic conditions.[1]
Experimental Protocol:
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Reaction Setup: Dissolve the precursor ester (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and methanol.
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Hydrolysis: Add an aqueous solution of lithium hydroxide monohydrate (LiOH·H₂O) (1.5 equivalents). Stir the reaction mixture at room temperature for 2 hours.
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Work-up: Quench the reaction by diluting with a saturated aqueous solution of ammonium (B1175870) chloride.
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Extraction: Extract the aqueous mixture with chloroform.
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Purification: Combine the organic layers and concentrate under reduced pressure. Purify the crude product by column chromatography on alumina (B75360) to afford (S)-1-Benzylpyrrolidin-3-ol.
Purification by Vacuum Distillation
For high-purity (S)-1-Benzylpyrrolidin-3-ol, vacuum distillation is the recommended purification method.
Experimental Protocol:
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Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
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Distillation: Place the crude (S)-1-Benzylpyrrolidin-3-ol in the distillation flask. Apply a vacuum (e.g., 0.8 mmHg) and gently heat the flask.
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Fraction Collection: Collect the fraction that distills at approximately 115 °C.
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Storage: Store the purified, colorless to light yellow liquid under an inert atmosphere at 2-8 °C.
Mandatory Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of (S)-1-Benzylpyrrolidin-3-ol via the reduction of (3S)-N-benzyl-3-hydroxysuccinimide.
Caption: Synthesis of (S)-1-Benzylpyrrolidin-3-ol via Reduction.
Logical Relationship of Properties
This diagram illustrates the logical connections between the fundamental properties of (S)-1-Benzylpyrrolidin-3-ol.
Caption: Interrelation of (S)-1-Benzylpyrrolidin-3-ol Properties.
Biological Significance and Applications in Drug Development
(S)-1-Benzylpyrrolidin-3-ol serves as a critical chiral intermediate in the synthesis of various pharmaceutical compounds. Its applications are primarily centered on leveraging its stereochemistry to produce enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.
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Antihypertensive Agents: This compound is utilized in the synthesis of novel antihypertensive molecules.[2]
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Apoptotic Agents: Analogs of 1-benzyl-pyrrolidine-3-ol have been investigated for their potential to induce apoptosis in cancer cells, highlighting the therapeutic potential of this structural motif.
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Cholinergic Antagonists: It is a precursor in the preparation of chiral molecules that can act as cholinergic antagonists.[1]
The benzyl group can be readily removed via catalytic hydrogenation (e.g., using Palladium on carbon), and the hydroxyl group can be oxidized to a ketone, further expanding its synthetic utility.[1] This versatility makes (S)-1-Benzylpyrrolidin-3-ol a valuable tool for medicinal chemists and drug development professionals.



